1-Benzyl-3,4-dimethyl-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3,4-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a pyrrole ring substituted with benzyl, methyl, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3,4-dimethyl-1H-pyrrole-2-carboxylic acid can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with benzylamine in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of readily available O-substituted carbamates with 2,5-dimethoxytetrahydrofuran to yield N-alkoxycarbonyl pyrroles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3,4-dimethyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Manganese dioxide in carbon tetrachloride.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids.
Major Products Formed
The major products formed from these reactions include various substituted pyrroles, pyrrole derivatives, and reduced pyrrole compounds .
Scientific Research Applications
1-Benzyl-3,4-dimethyl-1H-pyrrole-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3,4-dimethyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications . The presence of the benzyl and carboxylic acid groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2-carboxylic acid: A simpler pyrrole derivative with similar chemical properties.
3,4-Dimethyl-1H-pyrrole-2-carboxylic acid: Lacks the benzyl group but shares the dimethyl and carboxylic acid substitutions.
1-Benzyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with different substitution pattern.
Uniqueness
1-Benzyl-3,4-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Properties
CAS No. |
62457-42-5 |
---|---|
Molecular Formula |
C14H15NO2 |
Molecular Weight |
229.27 g/mol |
IUPAC Name |
1-benzyl-3,4-dimethylpyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H15NO2/c1-10-8-15(13(11(10)2)14(16)17)9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,16,17) |
InChI Key |
PEYLIPJIVHRJMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=C1C)C(=O)O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.